molecular formula C11H20N2O2 B1378915 1-Amino-5-Boc-5-aza-spiro[2.4]heptane CAS No. 1290627-06-3

1-Amino-5-Boc-5-aza-spiro[2.4]heptane

Cat. No. B1378915
M. Wt: 212.29 g/mol
InChI Key: CWXFYOHHOPHYMT-UHFFFAOYSA-N
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Description

1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a chemical compound with the CAS Number: 1290627-06-3. Its molecular weight is 212.29 and its IUPAC name is tert-butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a colorless liquid. It should be stored at 0-8°C .

Scientific Research Applications

Stereoselective Synthesis

A direct and facile synthesis of highly functional 5-aza-spiro[2.4]heptanes, valuable for drug discovery, was developed via catalytic asymmetric 1,3-dipolar cycloaddition, showcasing the compound's utility in constructing complex molecular architectures with stereochemical control (Tang-Lin Liu et al., 2011).

Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of bioactive 5-aza-spiro[2.4]heptanes with high functionality and up to three contiguous all-carbon quaternary stereogenic centers, achieved by Cu(I)-catalyzed asymmetric endo-selective 1,3-dipolar cycloaddition, indicating its role in creating bioactive structures with defined stereochemistry (Tang-Lin Liu et al., 2015).

Fluorinated Building Blocks

Research has been conducted on synthesizing fluorinated analogs based on the spiro[3.3]heptane motif, important in medicinal chemistry for their three-dimensional shape and unique fluorine substitution patterns, highlighting the compound's versatility in drug design (Anton V. Chernykh et al., 2016).

Aza-Henry Reaction Applications

The Aza-Henry reaction of isatin ketimines with methyl 4-nitrobutyrate was used to synthesize spiro[piperidine-3,3′-oxindoles], demonstrating the compound's utility in creating spirocyclic structures with high diastereoselectivity and enantioselectivity, relevant for pharmaceutical synthesis (M. Holmquist et al., 2015).

Building Blocks for Drug Discovery

Novel scaffolds inspired by bioactive natural products, including spiro structures, have been designed for drug discovery, showcasing the compound's application as a versatile building block for synthesizing potential therapeutic agents (I. D. Jenkins et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, and H319. Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXFYOHHOPHYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-5-Boc-5-aza-spiro[2.4]heptane

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